

¹H NMR analysis of 6-Chloro-4-iodopyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 6-Chloro-4-iodopyridine-3-carboxylic acid

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An In-Depth Technical Guide to the ¹H NMR Analysis of **6-Chloro-4-iodopyridine-3-carboxylic Acid**: A Comparative Approach

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. **6-Chloro-4-iodopyridine-3-carboxylic acid**, a substituted pyridine derivative, presents a unique analytical challenge due to the complex interplay of its electron-withdrawing substituents. This guide provides a comprehensive analysis of its ¹H NMR spectrum, compares this powerful technique with other analytical methods, and offers detailed experimental protocols.

The Structural Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of halogen and carboxyl substituents, as in **6-Chloro-4-iodopyridine-3-carboxylic acid**, can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule. Accurate spectroscopic analysis is therefore crucial for confirming the identity, purity, and structure of such compounds.

¹H NMR Spectral Analysis: A Predictive Approach

While a publicly available experimental spectrum for **6-Chloro-4-iodopyridine-3-carboxylic acid** is not readily found, a detailed prediction can be made based on established principles of NMR spectroscopy and data from structurally related compounds.[\[1\]](#)[\[2\]](#)

The structure of **6-Chloro-4-iodopyridine-3-carboxylic acid** features two aromatic protons on the pyridine ring at positions 2 and 5. The chemical environment of these protons is influenced by the following factors:

- The Pyridine Nitrogen: The nitrogen atom is highly electronegative and deshields adjacent protons, causing them to resonate at a lower field (higher ppm).
- The Chloro Group (at C6): As an electron-withdrawing group, the chlorine atom will further deshield the proton at H-5.
- The Iodo Group (at C4): Iodine is also electron-withdrawing and will influence the chemical shift of the adjacent H-5 proton.
- The Carboxylic Acid Group (at C3): This strong electron-withdrawing group will have a significant deshielding effect on the adjacent H-2 proton.

Based on these considerations, we can predict the following ^1H NMR spectrum:

Predicted Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~8.5 - 8.8	Singlet (s)	N/A	Strongly deshielded by the adjacent nitrogen and the carboxylic acid group at C3. No adjacent protons for coupling.
H-5	~8.0 - 8.3	Singlet (s)	N/A	Deshielded by the adjacent nitrogen (para position) and the chloro group at C6. No adjacent protons for coupling.

This prediction is supported by the ^1H NMR data of the structurally similar compound, 6-chloro-4-iodopyridin-3-amine, which shows two singlets at δ 7.81 and 7.60 ppm.[3] The replacement of the electron-donating amino group with the strongly electron-withdrawing carboxylic acid group is expected to shift both proton signals further downfield.

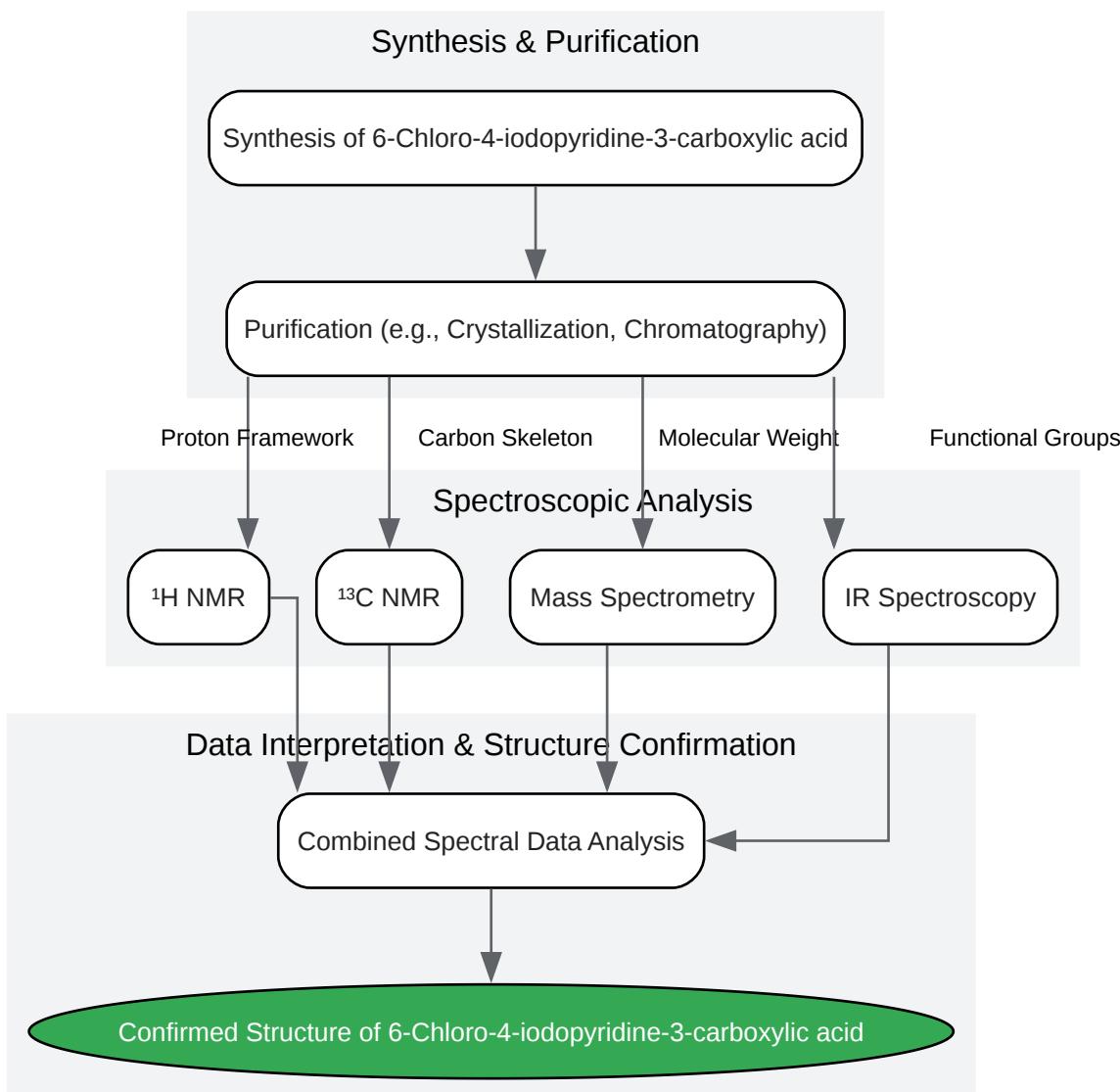
A Comparative Analysis of Spectroscopic Techniques

While ^1H NMR is a powerful tool for determining the proton framework of a molecule, a comprehensive structural elucidation often requires a combination of analytical methods.

Analytical Technique	Information Provided	Strengths	Limitations
¹ H NMR Spectroscopy	Number of unique protons, their chemical environment, and connectivity.	High resolution, provides detailed structural information.	Can be complex for molecules with many overlapping signals.
¹³ C NMR Spectroscopy	Number of unique carbon atoms and their chemical environment.	Complements ¹ H NMR, provides information on the carbon skeleton.	Lower sensitivity than ¹ H NMR.
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern.	High sensitivity, provides molecular formula information.	Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy	Presence of specific functional groups.	Quick and easy, good for identifying functional groups like C=O and O-H.	Provides limited information on the overall molecular structure.

The following workflow illustrates the synergistic use of these techniques for a thorough structural analysis.

Workflow for Structural Elucidation

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Caption: Workflow for the synthesis, purification, and structural elucidation of **6-Chloro-4-iodopyridine-3-carboxylic acid**.

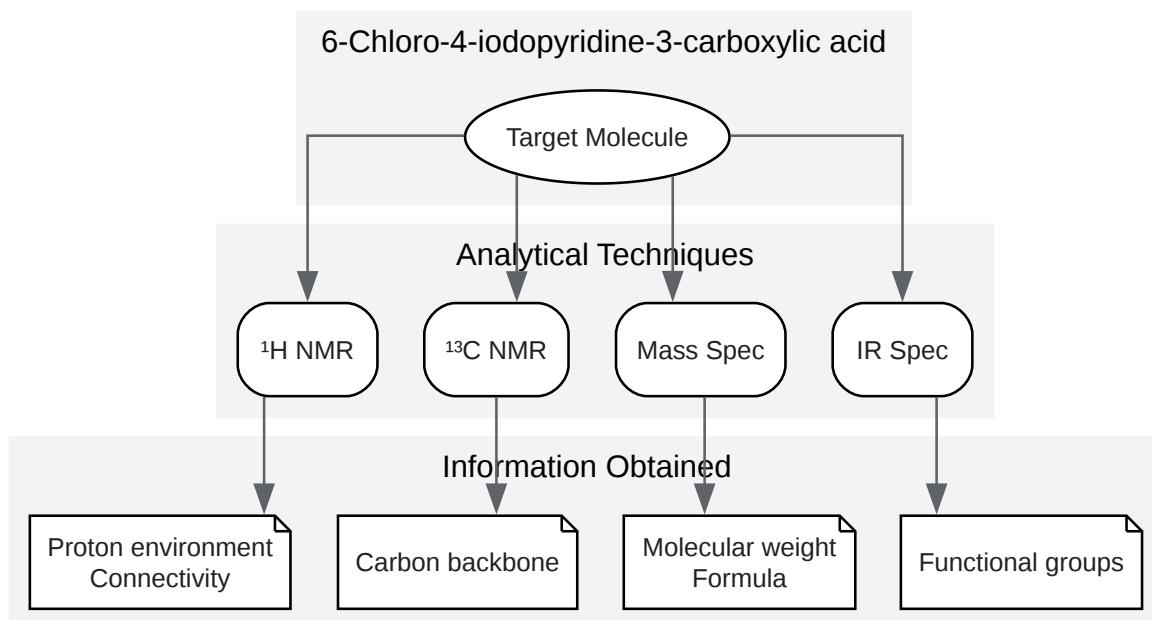
Experimental Protocol for ^1H NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality ^1H NMR spectrum of **6-Chloro-4-iodopyridine-3-carboxylic acid**.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid will be observable. c. Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration). d. Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule (a value of 2-5 seconds is usually sufficient).
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). d. Integrate the peaks to determine the relative ratios of the different types of protons.

The following diagram provides a visual comparison of the information obtained from different analytical techniques.

Comparison of Analytical Techniques

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